molecular formula C12H15NO B12073541 2-[4-(2-Methylpropoxy)phenyl]acetonitrile CAS No. 50690-54-5

2-[4-(2-Methylpropoxy)phenyl]acetonitrile

Cat. No.: B12073541
CAS No.: 50690-54-5
M. Wt: 189.25 g/mol
InChI Key: AEMJDGAGZUOOMB-UHFFFAOYSA-N
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Description

2-[4-(2-Methylpropoxy)phenyl]acetonitrile is an organic compound with the molecular formula C12H15NO It is a nitrile derivative of phenylacetonitrile, featuring a 2-methylpropoxy group attached to the phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-[4-(2-Methylpropoxy)phenyl]acetonitrile involves the reaction of 4-(2-methylpropoxy)benzyl chloride with sodium cyanide in the presence of a suitable solvent such as dimethylformamide (DMF). The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2-Methylpropoxy)phenyl]acetonitrile can undergo various types of chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids.

    Reduction: The nitrile group can be reduced to primary amines using reagents like lithium aluminium hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminium hydride in anhydrous ether is commonly used for the reduction of nitriles.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: 2-[4-(2-Methylpropoxy)phenyl]acetic acid.

    Reduction: 2-[4-(2-Methylpropoxy)phenyl]ethylamine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

2-[4-(2-Methylpropoxy)phenyl]acetonitrile has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving nitriles.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[4-(2-Methylpropoxy)phenyl]acetonitrile depends on its specific application. In general, the nitrile group can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other non-covalent interactions. The phenyl ring and the 2-methylpropoxy group can also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Phenylacetonitrile: Lacks the 2-methylpropoxy group, making it less hydrophobic.

    4-(2-Methylpropoxy)benzyl chloride: Precursor in the synthesis of 2-[4-(2-Methylpropoxy)phenyl]acetonitrile.

    2-[4-(2-Methylpropoxy)phenyl]acetic acid: Oxidation product of this compound.

Uniqueness

This compound is unique due to the presence of both the nitrile group and the 2-methylpropoxy substituent, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.

Properties

CAS No.

50690-54-5

Molecular Formula

C12H15NO

Molecular Weight

189.25 g/mol

IUPAC Name

2-[4-(2-methylpropoxy)phenyl]acetonitrile

InChI

InChI=1S/C12H15NO/c1-10(2)9-14-12-5-3-11(4-6-12)7-8-13/h3-6,10H,7,9H2,1-2H3

InChI Key

AEMJDGAGZUOOMB-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=CC=C(C=C1)CC#N

Origin of Product

United States

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